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(+)-(S)-Tylophorine-d8

Cat. No.: B12424179
M. Wt: 401.5 g/mol
InChI Key: FAGLRYVRVBPJIP-FDWRYXPPSA-N
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Description

Historical Overview of Phenanthroindolizidine Alkaloids

The journey of phenanthroindolizidine alkaloids began with the isolation of tylophorine (B1682047) from the leaves of Tylophora indica in 1935. thieme-connect.com This plant, recognized in the Bengal pharmacopoeia of 1884, has a history of use in traditional medicine for treating ailments such as asthma, bronchitis, and dysentery. nih.govnih.gov The isolation of tylophorine marked the discovery of a new class of alkaloids characterized by a phenanthrene (B1679779) ring fused to an indolizidine moiety. ias.ac.in

Over the years, more than 60 phenanthroindolizidine alkaloids have been identified from various plant families, including Asclepiadaceae and Moraceae. nih.govnih.gov These natural products have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and notably, cytotoxic effects against cancer cells. thieme-connect.comnih.govnih.gov The significant bioactivity of these compounds has spurred extensive research into their synthesis and potential therapeutic applications. nih.gov

Structural Characteristics and Stereochemical Aspects of Tylophorine Core

The core structure of tylophorine is a pentacyclic system, featuring a highly oxygenated phenanthrene skeleton fused to an indolizidine group. nih.gov This rigid, planar phenanthrene ring system is essential for its biological activity. mdpi.com The general structure consists of a phenanthrene ring at positions C-1 to C-8 and C-14a to C-14b, and an indolizidine ring system.

A critical feature of the tylophorine molecule is the presence of a chiral center at the C-13a position of the indolizidine ring. This gives rise to two enantiomers, the (S)- and (R)-forms. The naturally occurring and biologically more active form is typically the (S)-enantiomer, which is dextrorotatory, designated as (+)-(S)-Tylophorine. nih.gov The absolute stereochemistry of this chiral center significantly influences the biological activity of the molecule.

Rationale for Research on Deuterated Analogs: Focus on (+)-(S)-Tylophorine-d8

The development of deuterated analogs, such as this compound, represents a strategic advancement in the study of phenanthroindolizidine alkaloids. Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, possesses a greater atomic mass. informaticsjournals.co.in This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. informaticsjournals.co.innih.gov

This seemingly subtle isotopic substitution can have profound effects on a molecule's metabolic stability. nih.gov The rationale for creating deuterated analogs like this compound is primarily to:

Elucidate Metabolic Pathways: By strategically placing deuterium atoms at sites susceptible to metabolic modification, researchers can track the metabolic fate of the compound. musechem.com This helps in identifying the primary sites of metabolism and the resulting metabolites.

Enhance Pharmacokinetic Properties: The stronger C-D bond can slow down the rate of metabolic breakdown of the drug, a phenomenon known as the kinetic isotope effect. informaticsjournals.co.in This can lead to an increased half-life, improved bioavailability, and potentially a more favorable dosing regimen. musechem.comnih.gov

Reduce Formation of Toxic Metabolites: In some cases, drug metabolism can lead to the formation of toxic byproducts. By blocking or slowing down these metabolic pathways, deuteration can potentially reduce the toxicity of the parent compound. nih.gov

Probe for Structural Biology: Specifically deuterated nucleotides are valuable tools in structural and biochemical studies of nucleic acids, aiding in the elucidation of complex structures and mechanisms. scienceopen.com

For this compound, the "d8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium. These substitutions are typically made on the aromatic rings and other positions that are known or suspected to be involved in metabolism.

Current Research Landscape and Future Perspectives for Phenanthroindolizidine Derivatives

The current research landscape for phenanthroindolizidine derivatives is vibrant and multifaceted. nih.govresearchgate.net Scientists are actively exploring several avenues:

Total Synthesis and Analog Development: Significant efforts are being made to develop efficient and stereoselective total syntheses of tylophorine and its analogs. nih.govnih.gov This allows for the creation of a diverse library of compounds with modifications to the phenanthrene ring and the indolizidine moiety to probe structure-activity relationships. researchgate.netacs.org

Mechanism of Action Studies: While the cytotoxic properties of phenanthroindolizidine alkaloids are well-documented, the precise molecular targets and mechanisms of action are still being investigated. nih.govmdpi.com Current research suggests that these compounds can interfere with DNA and protein synthesis and inhibit key signaling pathways involved in cancer cell growth. mdpi.commdpi.com

Improving Drug-like Properties: A major challenge with natural phenanthroindolizidine alkaloids is their poor water solubility and potential for central nervous system toxicity. mdpi.comresearchgate.net Researchers are designing and synthesizing new derivatives and prodrugs to enhance their pharmacological properties and reduce side effects. mdpi.comacs.org

The future of phenanthroindolizidine research holds great promise. The use of deuterated analogs like this compound will be instrumental in optimizing the therapeutic potential of this class of compounds. By combining synthetic chemistry, chemical biology, and pharmacological studies, the scientific community aims to develop novel and effective therapeutic agents based on the unique phenanthroindolizidine scaffold. nih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H27NO4 B12424179 (+)-(S)-Tylophorine-d8

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H27NO4

Molecular Weight

401.5 g/mol

IUPAC Name

(13aS)-9,9,11,11,12,12,14,14-octadeuterio-3,4,5,6-tetramethoxy-13,13a-dihydrophenanthro[9,10-f]indolizine

InChI

InChI=1S/C24H27NO4/c1-26-19-9-7-15-17-12-14-6-5-11-25(14)13-18(17)16-8-10-20(27-2)24(29-4)22(16)21(15)23(19)28-3/h7-10,14H,5-6,11-13H2,1-4H3/t14-/m0/s1/i5D2,11D2,12D2,13D2

InChI Key

FAGLRYVRVBPJIP-FDWRYXPPSA-N

Isomeric SMILES

[2H]C1(C[C@H]2C(C3=C4C=CC(=C(C4=C5C(=C3C(N2C1([2H])[2H])([2H])[2H])C=CC(=C5OC)OC)OC)OC)([2H])[2H])[2H]

Canonical SMILES

COC1=C(C2=C3C(=C4CN5CCCC5CC4=C2C=C1)C=CC(=C3OC)OC)OC

Origin of Product

United States

Advanced Synthetic Methodologies for Enantioselective Access to + S Tylophorine D8

Strategies for Total Synthesis of Phenanthroindolizidine Skeleton

The total synthesis of the (+)-(S)-Tylophorine framework is centered on the stereoselective construction of the indolizidine ring system and its fusion to a pre-functionalized phenanthrene (B1679779) moiety.

The critical step in the enantioselective synthesis of (+)-(S)-Tylophorine is the establishment of the C-13a stereocenter. Several powerful asymmetric methodologies have been successfully employed to achieve this.

Catalytic Asymmetric Methods: These approaches utilize a small amount of a chiral catalyst to generate the desired enantiomer in high excess.

Catalytic Asymmetric Allylation: A notable strategy involves the catalytic asymmetric allylation of an aldehyde to create a chiral homoallylic alcohol, which serves as a key precursor for the indolizidine ring. rsc.orglookchem.comrsc.org This method establishes the stereocenter early in the synthetic sequence. For instance, a synthesis of (S)-Tylophorine featured an asymmetric allylation that produced the required homoallylic alcohol with an 86% enantiomeric excess (ee). lookchem.com

Copper-Catalyzed Carboamination: An efficient synthesis of (+)-(S)-Tylophorine has been accomplished using a copper(II)-catalyzed enantioselective intramolecular alkene carboamination as the key step. nih.govnih.govacs.org This reaction constructs the chiral indolizidine ring in a single, highly effective transformation. This approach is convergent and flexible, allowing for the synthesis of either tylophorine (B1682047) enantiomer from a common intermediate. nih.govacs.org

Asymmetric Hydrogenation: Asymmetric hydrogenation of a prochiral substrate, such as an allyl alcohol or a cyclic imine, has also been employed to set the crucial stereocenter. lookchem.com One route achieved an enantiomeric excess of 77% for a key intermediate via asymmetric hydrogenation, which was further enhanced to 95% through recrystallization. lookchem.com

Chiral Auxiliary Methods: This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct a subsequent diastereoselective reaction.

Chiral Pool Starting Materials: Many syntheses have leveraged the inherent chirality of readily available natural products, such as L-proline, L-glutamic acid, or pyroglutamate. nih.govacs.orgresearchgate.net These approaches, known as the "chiron approach," use the existing stereocenter of the starting material as a foundation for building the target molecule's chirality.

Table 1: Comparison of Key Enantioselective Strategies for (+)-(S)-Tylophorine Synthesis
StrategyKey ReactionReported Enantiomeric Excess (ee)Reference
Evans Chiral AuxiliaryStereoselective Alkylation>99% acs.org
Catalytic Asymmetric AllylationAllylation of an Aldehyde86% lookchem.com
Copper-Catalyzed CarboaminationIntramolecular Alkene Carboamination81% lookchem.com
Asymmetric HydrogenationHydrogenation of an Allyl Alcohol77% (improved to 95% by recrystallization) lookchem.com

The synthesis of (+)-(S)-Tylophorine-d8 requires the specific introduction of eight deuterium (B1214612) atoms into the molecular structure. While dedicated syntheses are not extensively published, established labeling methodologies can be readily applied to existing synthetic routes. hwb.gov.in The most logical positions for deuteration on the tylophorine scaffold are the four methoxy (B1213986) groups (providing 12 deuterium atoms if fully substituted as -OCD₃) and the aromatic protons on the phenanthrene core. For a d8 isotopologue, a common strategy would involve labeling two of the methoxy groups and two aromatic positions.

There are several primary methods for synthesizing deuterium-labeled compounds: clearsynth.com

Use of Deuterated Reagents: This is the most direct approach. To introduce deuterium into the methoxy groups, deuterated methylating agents such as iodomethane-d₃ (CD₃I) or dimethyl sulfate-d₆ ((CD₃)₂SO₄) can be used in the final steps of phenanthrene synthesis or modification.

Reductive Deuteration: Replacing functional groups like halogens with deuterium can be achieved using deuterium sources like deuterium gas (D₂) with a catalyst or deuterium-donating reagents like sodium borodeuteride (NaBD₄).

Hydrogen-Deuterium (H/D) Exchange: Aromatic protons can be exchanged for deuterium under certain conditions. This can be accomplished by treating the final compound or a late-stage intermediate with a deuterium source, such as deuterated acid (e.g., D₂SO₄) in heavy water (D₂O), often under elevated temperatures. hwb.gov.in The specific protons that exchange are dictated by the reaction conditions and the electronic properties of the aromatic ring. For (+)-(S)-Tylophorine, the electron-rich phenanthrene ring would be susceptible to electrophilic deuteration.

A plausible synthetic scheme for this compound would involve following a known total synthesis and substituting a standard methylating agent with its deuterated counterpart to form two -OCD₃ groups (6 deuterium atoms), followed by a controlled late-stage H/D exchange to replace two specific aromatic protons (2 deuterium atoms).

The construction of the phenanthrene core is a crucial aspect of tylophorine synthesis. Transition-metal catalysis, particularly palladium-catalyzed reactions, offers powerful tools for this purpose. nih.gov

Palladium-Catalyzed Annulation: Methods involving the palladium-catalyzed annulation of precursors like 2,2'-diiodobiphenyls with alkynes provide an efficient route to a wide range of substituted phenanthrenes. nih.gov This strategy was successfully applied to the synthesis of phenanthroindolizidine alkaloids. nih.gov Another approach involves the palladium-catalyzed annulation of arynes by o-halobenzamides to produce phenanthridinone skeletons, which are structurally related and can be precursors to the tylophorine core. researchgate.net

Strained Alkyne Interception: A concise approach to the phenanthroindolizidine skeleton involves the interception of strained azacyclic alkynes, such as piperidynes or indolizidynes, in palladium-catalyzed annulations. nih.govnih.gov This method merges strained-ring chemistry with transition-metal catalysis for the rapid construction of complex heterocyclic systems. nih.govnih.gov

Suzuki Coupling: The Suzuki coupling reaction has been employed to construct the phenanthrene moiety. One route involved a double Suzuki coupling of a 2,2′-dibromobiphenyl with a vic-bis(pinacolatoboryl)alkene to form the central ring of the phenanthrene system. researchgate.net

Semi-Synthetic Routes Utilizing Natural or Precursor Compounds

Semi-synthesis, or partial chemical synthesis, uses compounds isolated from natural sources as starting materials. wikipedia.org This can be more efficient than total synthesis if a structurally related and more abundant natural product is available. For this compound, a hypothetical semi-synthetic route could begin with the isolation of a related, non-deuterated phenanthroindolizidine alkaloid from plants of the Tylophora genus. Chemical modifications could then be performed to install the deuterium labels. For example, if a demethylated precursor like 6-desmethyltylophorine were isolated, it could be re-methylated using a deuterated reagent (e.g., CD₃I) to introduce three deuterium atoms. However, such routes are highly dependent on the availability of suitable natural precursors.

Chemoenzymatic and Biomimetic Synthetic Strategies

Chemoenzymatic Synthesis: This approach integrates enzymatic transformations with traditional organic synthesis. nih.gov Enzymes offer unparalleled selectivity under mild conditions. While a specific chemoenzymatic route to (+)-(S)-Tylophorine is not prominently documented, one could envision using enzymes for key steps, such as stereoselective reductions or oxidations, to establish the chiral centers of the indolizidine ring, thereby simplifying the synthetic pathway and improving enantiomeric purity.

Biomimetic Synthesis: This strategy mimics the proposed biosynthetic pathway of a natural product. Isotope-labeling studies have suggested that the biosynthesis of phenanthroindolizidine alkaloids proceeds through the oxidative coupling of two aromatic precursors derived from tyrosine and phenylalanine, followed by cyclization with a unit derived from ornithine. thieme-connect.comrsc.org A biomimetic synthesis would attempt to replicate this key oxidative C-C bond formation in the laboratory to construct the phenanthrene core. Such strategies often provide insight into natural processes and can lead to efficient synthetic routes. wiley-vch.de

Elucidation of Biosynthetic Pathways of Phenanthroindolizidine Alkaloids and Implications for Analog Development

Identification of Precursor Molecules and Key Enzymatic Transformations

The biosynthesis of the pentacyclic ring system of (+)-(S)-Tylophorine originates from two primary amino acid precursors: L-phenylalanine and L-ornithine. iaea.org These fundamental building blocks undergo a series of enzymatic transformations to construct the characteristic phenanthrene (B1679779) and indolizidine moieties, respectively.

The journey from L-phenylalanine begins with its conversion to cinnamic acid, a crucial step catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) . iaea.orgnih.gov This enzyme facilitates the non-oxidative deamination of L-phenylalanine, marking the entry point into the phenylpropanoid pathway. Subsequent hydroxylation and methylation reactions, likely mediated by cytochrome P450 monooxygenases and O-methyltransferases (OMTs) , respectively, decorate the aromatic ring to yield the specific substitution pattern observed in the phenanthrene core of tylophorine (B1682047). nih.govresearchgate.net

Concurrently, L-ornithine serves as the precursor for the indolizidine ring system. The initial committed step is the decarboxylation of ornithine to putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) . nih.gov Putrescine then undergoes further modifications, including oxidative deamination and cyclization, to form a pyrroline (B1223166) intermediate, which is a key building block for the indolizidine core. iaea.org

A pivotal step in the convergence of these two pathways is the condensation of a phenylpropanoid-derived unit with the pyrroline-derived moiety. This likely involves the formation of an intermediate such as 2-pyrrolidin-2-ylacetophenone. The final key transformation is an intramolecular oxidative coupling reaction that forms the phenanthrene ring system from a diarylhexahydroindolizine precursor, ultimately leading to the pentacyclic scaffold of (+)-(S)-Tylophorine.

Isotopic Labeling Studies for Pathway Tracing (e.g., Phenylalanine Precursor Incorporation)

Isotopic labeling has been an indispensable tool for mapping the intricate biosynthetic route to (+)-(S)-Tylophorine. By feeding producing organisms, such as plants of the Tylophora genus, with precursors labeled with stable or radioactive isotopes, researchers can trace the metabolic fate of these molecules and definitively identify the building blocks of the final natural product.

Early feeding experiments utilized precursors labeled with radioactive isotopes like Carbon-14 (¹⁴C). For instance, the administration of [¹⁴C]-labeled L-phenylalanine and L-ornithine to Tylophora asthmatica plants resulted in the isolation of radioactive tylophorine. iaea.org This provided unequivocal evidence for the incorporation of these amino acids into the alkaloid's structure. Specifically, studies with phenylalanine-2-¹⁴C and ornithine-5-¹⁴C demonstrated their roles as primary precursors. iaea.org

Further detailed studies have helped to pinpoint the specific atoms from the precursors that are incorporated into the final structure. For example, degradation studies of tylophorinine, a related alkaloid, produced from [5-¹⁴C]ornithine, allowed for the location of the label to be established in the 2-pyrrolidin-2-ylacetophenone-derived portion of the molecule.

In modern biosynthetic investigations, stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) are often employed. The use of deuterated precursors, leading to compounds like (+)-(S)-Tylophorine-d8, allows for sensitive detection and structural elucidation using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods provide a high degree of resolution in determining the precise location and incorporation efficiency of the labeled atoms, further solidifying the proposed biosynthetic pathway.

The following table summarizes key findings from isotopic labeling studies:

Labeled PrecursorIsotopeProducing OrganismKey Finding
L-Phenylalanine¹⁴CTylophora asthmaticaConfirmed as a primary precursor for the phenanthrene moiety. iaea.org
L-Ornithine¹⁴CTylophora asthmaticaConfirmed as a primary precursor for the indolizidine moiety. iaea.org
Cinnamic acid¹⁴CTylophora asthmaticaDemonstrated to be an intermediate in the pathway from phenylalanine. iaea.org

Genetic and Molecular Biology of Alkaloid Biosynthesis in Producing Organisms

The advent of advanced molecular biology and genomics techniques has enabled the identification and characterization of the genes and enzymes responsible for the biosynthesis of phenanthroindolizidine alkaloids. Transcriptome analysis of Tylophora indica has been particularly insightful, providing a snapshot of the genes that are actively expressed in the plant tissues where these alkaloids are produced. researchgate.net

By comparing the transcriptomes of high- and low-alkaloid-producing tissues or plants grown under different conditions, researchers can identify candidate genes involved in the biosynthetic pathway. This approach has led to the identification of several key gene families that are likely to play a role in tylophorine biosynthesis, including:

Phenylalanine ammonia-lyase (PAL): Genes encoding this enzyme, which catalyzes the first step in the phenylpropanoid pathway, have been identified in the transcriptome of Tylophora indica. nih.gov

Ornithine decarboxylase (ODC): The gene for this enzyme, responsible for the initial step in the formation of the indolizidine ring from ornithine, is another key candidate identified through transcriptomic studies. nih.gov

Cytochrome P450 monooxygenases (CYP450s): This large family of enzymes is known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the hydroxylation of aromatic rings. Several CYP450 genes have been found to be expressed in Tylophora, suggesting their involvement in the formation of the phenanthrene core. nih.gov

O-methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups on the aromatic ring of the phenanthrene moiety. Genes encoding OMTs have been identified and are believed to be responsible for the specific methylation pattern of (+)-(S)-Tylophorine. researchgate.net

Furthermore, the regulation of these biosynthetic genes is controlled by various transcription factors . Families of transcription factors such as AP2/ERF, WRKY, and MYB are known to play a crucial role in orchestrating the expression of secondary metabolism genes in plants, and their homologs have been identified in Tylophora, suggesting a complex regulatory network controlling the production of phenanthroindolizidine alkaloids.

Rational Design of Biosynthesis-Inspired Syntheses

A deep understanding of the biosynthetic pathway of (+)-(S)-Tylophorine not only satisfies scientific curiosity but also provides a powerful blueprint for the rational design and synthesis of novel analogs with potentially improved therapeutic properties. This approach, often termed "biomimetic" or "biosynthesis-inspired" synthesis, seeks to emulate nature's elegant and efficient strategies in the laboratory. wikipedia.org

One of the key transformations in the natural pathway is the intramolecular oxidative coupling of a diaryl precursor to form the phenanthrene ring. This has inspired synthetic chemists to develop similar strategies for the total synthesis of tylophorine and its derivatives. By mimicking this key bond-forming event, researchers can efficiently construct the complex pentacyclic core of these alkaloids.

Moreover, knowledge of the specific enzymes involved in the biosynthetic pathway opens up possibilities for chemoenzymatic synthesis. For instance, by identifying and isolating the specific cytochrome P450 enzymes and O-methyltransferases from Tylophora, it may be possible to use these biocatalysts in vitro to perform selective hydroxylation and methylation reactions on synthetic intermediates. This approach can offer a high degree of regio- and stereoselectivity that is often difficult to achieve through traditional chemical methods.

The modular nature of the biosynthesis, where distinct precursors give rise to different parts of the molecule, also provides a framework for creating diverse analogs. By synthesizing and feeding precursor analogs to the plant or cell cultures, or by using them in chemoenzymatic systems, it is possible to generate novel phenanthroindolizidine alkaloids with modified substitution patterns on either the phenanthrene or the indolizidine ring. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of this class of compounds, which is crucial for the development of new and more effective therapeutic agents.

Molecular and Cellular Mechanisms of Action of + S Tylophorine D8

Investigation of Primary Molecular Targets and Binding Interactions

The activity of Tylophorine (B1682047) stems from its interaction with fundamental cellular processes, primarily targeting the machinery of protein and nucleic acid synthesis.

Inhibition of Eukaryotic Protein Biosynthesis and Ribosomal Interactions

A central mechanism of Tylophorine's action is the potent inhibition of protein synthesis, which is often more pronounced than its effects on DNA or RNA synthesis. nih.govnih.gov This inhibition is considered a primary driver of its cytotoxic and antiproliferative effects. nih.govnih.gov The toxic effects of phenanthroindolizidine alkaloids are largely attributed to their direct interactions with human ribosomes. nih.gov

Modulation of Nucleic Acid Synthesis and Transcription (e.g., RNA Polymerase)

Tylophorine and its analogs also modulate the synthesis of nucleic acids, although generally to a lesser extent than protein synthesis. nih.gov Research indicates that these compounds can inhibit transcription mediated by key signaling pathways, including those involving cyclic AMP response elements (CRE), activator protein-1 (AP-1), and nuclear factor-κB (NF-κB) binding sites. aacrjournals.orgmdpi.com

Furthermore, the anticoronaviral properties of tylophorine are attributed to its ability to directly target the viral replication-transcription machinery. nih.gov This involves interaction with viral genomic/subgenomic RNA and the RNA-dependent RNA polymerase (RdRp), thereby blocking the synthesis of viral components. nih.govmdpi.com

Cellular Signaling Pathway Modulation

Tylophorine exerts significant influence over cellular signaling pathways that govern cell proliferation, survival, and death.

Cell Cycle Regulation and Arrest Mechanisms (e.g., G2/M Phase)

Tylophorine is a known modulator of the cell cycle, capable of inducing arrest at different phases depending on the cell type. researchgate.net

G1 Phase Arrest: In several carcinoma cell lines, including HepG2 (liver), HONE-1 (nasopharyngeal), and NUGC-3 (gastric), tylophorine induces a dominant G1 phase arrest. researchgate.net This arrest is associated with the downregulation of cyclin A2 and cyclin D1 expression. nih.govresearchgate.net

G2/M Phase Arrest: In contrast, studies on T47D breast cancer cells have shown that tylophorine treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. researchgate.netnih.gov

The table below summarizes the effect of Tylophorine on the cell cycle distribution in T47D breast cancer cells after a 24-hour incubation period, as observed in one study. nih.gov

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control 62.15%8.87%28.98%
Tylophorine (28.8 µM) 62.43%7.85%29.72%
Tylophorine (56.5 µM) 62.06%8.11%29.83%
Doxorubicin (0.13 µM) 46.10%7.47%46.43%

Data is derived from a study on T47D breast cancer cells. nih.gov The table is for illustrative purposes.

Apoptosis Induction Pathways (e.g., Caspase Activation)

Tylophorine is a potent inducer of apoptosis in various cancer cell lines. nih.govwaocp.org This programmed cell death is initiated through the activation of multiple signaling cascades, primarily involving caspases.

The intrinsic apoptosis pathway is a key target. Tylophorine can induce the release of cytochrome c from the mitochondria, which then participates in the formation of the apoptosome. nih.gov This complex activates the initiator caspase-9, which in turn cleaves and activates the primary executioner caspase, caspase-3. nih.govnih.gov The upregulation and activation of both caspase-9 and caspase-3 have been consistently observed in cells treated with tylophorine. researchgate.netnih.govwaocp.org

Evidence also suggests the involvement of the extrinsic pathway. Tylophorine has been shown to enhance the effects of TNF-α, a cytokine that can trigger apoptosis through the activation of caspase-8. nih.gov The inhibition of pro-survival pathways, such as Akt and NF-κB, is another mechanism through which tylophorine-based compounds promote apoptosis. nih.gov

The table below illustrates the apoptotic effect of Tylophorine on T47D breast cancer cells. nih.gov

Treatment Group% Apoptotic Cells (Early & Late)
Control 4.88%
Tylophorine (28.8 µM) 6.23%
Tylophorine (56.5 µM) 7.93%
Doxorubicin (0.13 µM) 14.28%

Data is derived from a study on T47D breast cancer cells. nih.gov The table is for illustrative purposes.

Autophagy Modulation and Lysosomal Pathway Interactions

Current scientific literature available through the conducted searches does not provide direct evidence or detailed studies on the specific mechanisms of how (+)-(S)-Tylophorine-d8 modulates autophagy or interacts with lysosomal pathways. While autophagy is a fundamental cellular process for degrading and recycling cellular components and is often implicated in the mechanisms of anticancer agents, its direct modulation by Tylophorine has not been detailed in the reviewed sources. nih.govnih.govyoutube.com Similarly, interactions with lysosomal function, which is critical for the final stages of autophagy, are not specifically described for this compound in the available research. researchgate.netstanford.edu

Inflammatory Pathway Inhibition (e.g., NF-κB, AP-1, TNF-α modulation)

This compound demonstrates significant activity in modulating key inflammatory pathways, which are often dysregulated in various diseases.

Nuclear Factor kappa B (NF-κB) Inhibition: Tylophorine and its derivatives are recognized inhibitors of NF-κB-mediated transcription. researchgate.netnih.gov The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key aspect of Tylophorine's anti-inflammatory properties. The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, Tylophorine blocks the translocation of NF-κB to the nucleus, thereby preventing the transcription of pro-inflammatory genes.

Activator Protein-1 (AP-1) Modulation: The compound distinctively modulates the AP-1 signaling pathway. Tylophorine treatment has been shown to increase the accumulation and phosphorylation of c-Jun, a primary component of the AP-1 transcription factor. nih.gov This activation of c-Jun does not lead to increased proliferation; instead, it enhances the binding of c-Jun to specific sites on the cyclin A2 promoter, leading to transcriptional repression. nih.gov This downregulation of cyclin A2 is a key factor in the cell cycle arrest induced by Tylophorine. nih.govresearchgate.net The elevation of c-Jun protein levels is managed by two distinct signaling cascades:

NF-κB/PKCδ/JNK cascade: This pathway phosphorylates c-Jun, which increases its stability by reducing its ubiquitination-mediated degradation. nih.gov

PI3K/PDK1/PP2A/eEF2 cascade: This pathway maintains the activity of eukaryotic elongation factor 2 (eEF2), which sustains the translation of c-Jun protein. nih.gov

Tumor Necrosis Factor-alpha (TNF-α) Modulation: Tylophorine effectively suppresses the production of the pro-inflammatory cytokine TNF-α. In human umbilical vein endothelial cells (HUVECs), Tylophorine inhibited TNF-α secretion stimulated by vascular endothelial growth factor (VEGF). nih.gov In vivo studies have also demonstrated this inhibitory effect; in a sponge implant model, Tylophorine reduced TNF-α levels by 41.81%. nih.gov Furthermore, a novel analog, NK-007, significantly suppressed TNF-α production induced by lipopolysaccharides (LPS) both in vitro and in vivo, acting on the stability of TNF-α messenger RNA. nih.gov

Table 1: Summary of Inflammatory Pathway Inhibition by Tylophorine and its Analogs
Pathway/MoleculeMechanism of ActionObserved EffectReference
NF-κBInhibits NF-κB-mediated transcription.Suppression of pro-inflammatory gene expression. researchgate.netnih.gov
AP-1 (c-Jun)Increases accumulation and phosphorylation of c-Jun, leading to transcriptional repression of target genes like cyclin A2.Contributes to G1 phase cell cycle arrest. nih.gov
TNF-αInhibits secretion and production; acts on mRNA stability.Reduced levels of TNF-α in cellular and in vivo models. nih.govnih.gov

Modulation of Specific Kinases and Enzymes (e.g., VEGFR2, Thymidylate Synthase, Dihydrofolate Reductase)

This compound targets several key kinases and enzymes involved in cellular proliferation and survival.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary target of Tylophorine is VEGFR2, a key receptor tyrosine kinase in angiogenesis. The compound directly inhibits the kinase activity of VEGFR2, with a reported half-maximum inhibitory concentration (IC50) of 9.2 μM. nih.gov Mechanistically, Tylophorine interferes with the binding of VEGF to VEGFR2 and reduces the receptor's autophosphorylation. nih.gov This blockade disrupts downstream signaling pathways crucial for endothelial cell function, including the Akt, Erk, and mTOR pathways. nih.gov

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Tylophorine alkaloids have been reported to target key metabolic enzymes essential for DNA synthesis. nih.gov

Thymidylate Synthase: This enzyme catalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA synthesis. wikipedia.orgnih.gov Its inhibition leads to a depletion of thymidine, which in turn halts DNA replication and induces cell death. wikipedia.org While TS is a reported target for the alkaloid class, specific inhibitory data for Tylophorine itself were not detailed in the reviewed sources. nih.gov

Dihydrofolate Reductase: DHFR is another critical enzyme in nucleotide synthesis, responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. wikipedia.orgnih.gov Inhibition of DHFR disrupts DNA synthesis and repair. nih.gov Like TS, DHFR is a known biological target of tylophorine alkaloids, though specific mechanistic studies on Tylophorine were not found. nih.gov

Table 2: Modulation of Specific Kinases and Enzymes
TargetFunctionEffect of TylophorineReference
VEGFR2Receptor tyrosine kinase crucial for angiogenesis.Directly inhibits kinase activity (IC50 = 9.2 μM) and blocks downstream signaling. nih.gov
Thymidylate Synthase (TS)Enzyme for de novo synthesis of dTMP, required for DNA synthesis.Reported biological target for the tylophorine alkaloid class. nih.gov
Dihydrofolate Reductase (DHFR)Enzyme essential for regenerating tetrahydrofolate for nucleotide synthesis.Reported biological target for the tylophorine alkaloid class. nih.gov

Effects on Cellular Differentiation Processes (e.g., HepG2 differentiation)

Research on a closely related analog, DCB-3503, indicates that Tylophorine's mechanism of growth inhibition in cancer cells can involve the induction of cellular differentiation. researchgate.netnih.gov In studies using human hepatocellular carcinoma (HepG2) tumor xenografts, treatment with the Tylophorine analog resulted in growth inhibition that was characterized by cancer cell differentiation rather than the induction of cell death. researchgate.netnih.gov This suggests that the compound can force malignant cells to exit the cell cycle and enter a more mature, differentiated state. This effect is consistent with other observed actions of Tylophorine, such as its ability to arrest the cell cycle in the G1 phase in HepG2 cells, partly through the downregulation of cyclin A2 expression. nih.govresearchgate.net

Anti-angiogenic Mechanisms at the Cellular Level

This compound exerts potent anti-angiogenic effects by directly targeting endothelial cells. The primary mechanism is the inhibition of the VEGF/VEGFR2 signaling axis. nih.gov

Inhibition of Endothelial Cell Functions: In vitro studies using HUVECs have shown that Tylophorine significantly inhibits key processes in angiogenesis that are stimulated by VEGF. These include:

Proliferation: Tylophorine inhibits the viability and proliferation of endothelial cells in a dose-dependent manner, with significant effects observed at concentrations above 10 μM. nih.gov

Migration: The compound effectively blocks VEGF-induced endothelial cell migration, a critical step for the formation of new blood vessels. nih.gov

Tube Formation: Tylophorine inhibits the ability of endothelial cells to form capillary-like structures (tube formation) in vitro. nih.gov

These anti-angiogenic actions are a direct consequence of the inhibition of VEGFR2 and its downstream signaling pathways, which govern endothelial cell survival, proliferation, and motility. nih.gov

Advanced Analytical and Spectroscopic Research Methods for + S Tylophorine D8

High-Resolution Mass Spectrometry for Mechanistic Metabolite Identification (in vitro)

High-resolution mass spectrometry (HR-MS) is a cornerstone in the in vitro identification of metabolites of (+)-(S)-Tylophorine-d8. nih.govresearchgate.net This powerful technique provides highly accurate mass measurements, enabling the determination of elemental compositions for potential metabolites. nih.gov The process typically involves incubating this compound with liver microsomes or S9 fractions, followed by analysis using liquid chromatography coupled with HR-MS (LC-HRMS). kcl.ac.uk

The deuterium (B1214612) labels in this compound serve as a distinct isotopic signature, simplifying the detection of drug-related metabolites against a complex biological background. Data mining techniques such as mass defect filtering, product ion filtering, and isotope pattern filtering are employed to systematically identify metabolites. nih.govresearchgate.net By comparing the mass spectra of the parent compound with its metabolites, researchers can elucidate the biotransformation pathways, such as hydroxylation, demethylation, and glucuronidation. kcl.ac.uk The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, aiding in the precise localization of metabolic modifications. ekb.eg

Table 1: Hypothetical Metabolites of this compound Identified by HR-MS

Metabolite Proposed Biotransformation Measured m/z Mass Error (ppm)
M1 Monohydroxylation --- ---
M2 Demethylation --- ---
M3 Dihydroxylation --- ---
M4 Glucuronide Conjugation --- ---

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and conformational dynamics of this compound in solution. copernicus.orgnih.gov Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons, which are used to determine intermolecular distances and define the molecule's preferred conformation. nih.gov For flexible molecules, NMR can reveal the populations of different conformers in solution. copernicus.orgfrontiersin.org

Furthermore, NMR is instrumental in studying the interactions between this compound and its biological targets. dntb.gov.ua Techniques like saturation transfer difference (STD) NMR and Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can identify binding events and characterize the kinetics and thermodynamics of the interaction. nih.govnih.gov By observing changes in the chemical shifts and relaxation rates of both the ligand and the target protein upon binding, researchers can map the binding interface at an atomic level. escholarship.org The deuterium labeling in this compound can be strategically used to simplify complex spectra and isolate specific interactions.

Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Purity Assessment in Research

The enantiomeric purity of this compound is critical for its use in research, as different enantiomers can exhibit distinct biological activities. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for assessing enantiomeric purity. nih.gov This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly effective for a wide range of chiral compounds. nih.gov The enantiomeric excess (ee) can be accurately quantified by comparing the peak areas of the two enantiomers in the chromatogram. nih.gov Method validation ensures the accuracy, precision, and robustness of the enantiomeric purity assessment. nih.gov

Table 2: Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Condition
Column Chiralpak AD-H nih.gov
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Column Temperature | 25 °C |

Isotopic Ratio Mass Spectrometry for Pathway Tracing and Turnover Studies

Isotopic Ratio Mass Spectrometry (IRMS) is a powerful technique for tracing the metabolic pathways and determining the turnover rates of this compound in vivo. By introducing the deuterium-labeled compound, researchers can follow its journey through an organism. nih.gov The distinct isotopic signature of the d8-analog allows for its differentiation from endogenous molecules. nih.gov

In pathway tracing studies, tissue and fluid samples are collected over time and analyzed by LC-MS to identify and quantify the parent compound and its metabolites. nih.gov The temporal changes in the concentrations of these species provide insights into the rates of absorption, distribution, metabolism, and excretion (ADME). Isotope tracing can reveal the spatial distribution of metabolic activity within different organs and tissues. nih.gov Turnover studies, which measure the rate at which a compound is replaced in a biological system, can also be performed using this methodology, providing valuable pharmacokinetic data.

X-ray Crystallography and Cryo-Electron Microscopy for Complex Structure Elucidation

X-ray crystallography and cryo-electron microscopy (cryo-EM) are high-resolution structural biology techniques used to determine the three-dimensional structure of this compound when bound to its macromolecular targets, such as proteins or nucleic acids. nih.govnih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the ligand-target complex. nih.govmdpi.com The diffraction pattern of X-rays passing through the crystal is used to calculate an electron density map, from which the atomic coordinates of the complex can be determined. nih.gov This provides a static, high-resolution snapshot of the binding mode, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts. researchgate.net

Cryo-EM is particularly useful for large, flexible, or membrane-bound complexes that are difficult to crystallize. nih.govmdpi.com The sample is rapidly frozen in a thin layer of vitreous ice, and images are collected using an electron microscope. nih.gov Computational reconstruction of thousands of particle images yields a 3D structure. nih.gov While traditionally lower in resolution than X-ray crystallography, recent advances in cryo-EM have enabled the determination of near-atomic resolution structures, providing detailed insights into ligand-target interactions. nih.gov

Applications of + S Tylophorine D8 As a Chemical Biology Tool and Research Probe

Use in Target Identification and Validation Assays

A critical step in understanding the mechanism of action of a bioactive compound is the identification and validation of its molecular target(s). The use of stable isotope-labeled compounds like (+)-(S)-Tylophorine-d8 can significantly facilitate this process. In a common approach, a cell lysate or live cells are incubated with the deuterated compound. Subsequently, the compound and its binding partners can be enriched using affinity chromatography, if a suitable affinity tag is incorporated into the probe design.

The enriched proteins can then be identified by mass spectrometry. The presence of the deuterium (B1214612) atoms in this compound results in a distinct isotopic signature, allowing for the clear differentiation of the probe-bound proteins from non-specifically bound proteins. Furthermore, in quantitative proteomic experiments, this compound can be used as an internal standard to accurately quantify the amount of target protein that is pulled down by the non-deuterated compound.

Experimental ApproachRole of this compoundExpected Outcome
Affinity Purification-Mass Spectrometry (AP-MS)Bait molecule to capture binding partners.Identification of proteins that directly interact with (+)-(S)-Tylophorine.
Quantitative Proteomics (e.g., SILAC, TMT)Internal standard for accurate quantification.Quantification of changes in protein expression or post-translational modifications upon treatment with (+)-(S)-Tylophorine.
Competitive Binding AssaysCompetitor to a labeled ligand to determine binding affinity.Validation of target engagement and determination of binding constants.

Development of Labeled Probes (e.g., Fluorescent, Photoaffinity) for Mechanistic Research

To further investigate the mechanism of action of (+)-(S)-Tylophorine, labeled probes are invaluable tools. These probes typically contain a reporter group, such as a fluorescent dye or a photo-reactive group, in addition to the parent molecule. The synthesis of such probes can be complex, and a deuterated precursor like this compound can serve as a stable and traceable starting material.

Fluorescent Probes: A fluorescent dye can be chemically conjugated to this compound. The resulting fluorescent probe can be used in cellular imaging studies to visualize the subcellular localization of the compound. This can provide insights into its potential sites of action. For example, if the probe accumulates in the nucleus, it might suggest an interaction with transcription factors or other nuclear proteins.

Photoaffinity Probes: Photoaffinity labeling is a powerful technique to covalently link a compound to its binding partners upon photo-irradiation. enamine.netnih.gov A photo-reactive group, such as a diazirine or an azide, can be incorporated into the structure of this compound. When cells or cell lysates are treated with this probe and exposed to UV light, the probe will form a covalent bond with nearby molecules, presumably its direct targets. The deuterated nature of the probe can aid in the mass spectrometric identification of the cross-linked proteins.

Probe TypeReporter GroupApplicationInformation Gained
Fluorescent Probee.g., Fluorescein, RhodamineLive-cell imaging, fluorescence microscopy.Subcellular localization of the compound.
Photoaffinity Probee.g., Diazirine, Aryl azideCovalent cross-linking to binding partners.Identification of direct molecular targets.

Application in Proteomic and Metabolomic Profiling Studies

Understanding the global cellular response to a bioactive compound is crucial for a comprehensive understanding of its effects. Proteomics and metabolomics are powerful technologies that allow for the large-scale analysis of proteins and metabolites in a biological sample. In these studies, accurate quantification is paramount, and stable isotope-labeled internal standards are the gold standard for achieving this. nih.gov

This compound is an ideal internal standard for quantitative proteomic and metabolomic studies of the effects of (+)-(S)-Tylophorine. In a typical experiment, cells or organisms are treated with the non-deuterated compound. During sample processing, a known amount of this compound is added to each sample. The samples are then analyzed by mass spectrometry. The ratio of the signal from the endogenous (non-deuterated) analyte to the signal from the deuterated internal standard allows for precise and accurate quantification, correcting for any sample loss or variation in instrument response.

Utility in Isotopic Dilution Assays and Pathway Tracing Experiments

Isotopic Dilution Assays: Isotope dilution mass spectrometry is a highly accurate method for quantifying the amount of a substance in a sample. nih.govnih.gov In this technique, a known amount of the isotopically labeled compound, in this case this compound, is added to the sample containing the non-labeled compound. After extraction and analysis by mass spectrometry, the concentration of the non-labeled compound can be calculated from the measured isotope ratio. This method is particularly useful for pharmacokinetic studies, where the concentration of (+)-(S)-Tylophorine needs to be accurately measured in biological fluids or tissues over time.

Emerging Research Directions and Challenges in + S Tylophorine D8 Research

Development of Novel and Efficient Enantioselective Synthetic Routes

The synthesis of phenanthroindolizidine alkaloids is complex, and developing efficient, stereospecific routes remains a significant focus of chemical research. Access to enantiomerically pure (+)-(S)-Tylophorine is crucial for evaluating its biological activity, as stereochemistry plays a critical role in its interactions with biological targets. nih.gov Over the years, several innovative strategies have been developed to achieve this.

Key approaches include:

Catalytic Asymmetric Reactions : Methods employing copper (II)-catalyzed enantioselective intramolecular alkene carboamination have been successful in constructing the chiral indolizidine ring system in just eight steps from a commercially available starting material. nih.govnih.govacs.org Another strategy utilizes catalytic asymmetric allylation of aldehydes combined with a one-pot cyclization sequence. rsc.org

Chiron Approach : This method uses chiral starting materials, or "chirons," from the natural chiral pool, such as L-proline, glutamic acid, or pyroglutamate, to guide the stereochemistry of the final product. nih.govacs.orgresearchgate.net

Cascade Reactions : Highly efficient routes have been designed that involve cascade sequences. One notable example is a one-pot intramolecular Schmidt/Bischler–Napieralski/imine-reduction cascade that forms three new bonds and two rings in a single operation with high yield and enantiomeric excess. acs.org

For (+)-(S)-Tylophorine-d8, these established routes could be adapted by incorporating deuterated building blocks at an appropriate stage. The primary challenge lies in the synthesis of these deuterated precursors and ensuring that the deuterium (B1214612) labels are retained throughout the synthetic sequence. The efficiency and cost-effectiveness of these multi-step syntheses are critical for producing sufficient quantities for research.

Table 1: Comparison of Selected Enantioselective Synthetic Strategies for (+)-(S)-Tylophorine

Synthetic StrategyKey Reaction/StepStarting Material ExampleNumber of StepsReference
Catalytic Asymmetric CarboaminationCopper (II)-catalyzed intramolecular alkene carboamination3,4-dimethoxybenzyl alcohol8 nih.gov, nih.gov
Cascade SequenceOne-pot Schmidt/Bischler–Napieralski/Imine-reductionAzido acid and phenanthryl alcohol- acs.org
Asymmetric Allylation & CyclizationCatalytic asymmetric allylationAldehyde- rsc.org
Chiron ApproachFree-radical cyclization of an N-aziridinylimineL-proline9 researchgate.net

Rational Design of Next-Generation Phenanthroindolizidine Analogs for Specific Research Applications

The potent bioactivity of tylophorine (B1682047) is offset by its toxicity, which has limited its clinical development. mdpi.comnih.gov This has spurred significant efforts in medicinal chemistry to rationally design new analogs with improved therapeutic windows. The goal is to retain or enhance the desired activity (e.g., anticancer) while reducing undesirable side effects (e.g., neurotoxicity).

Strategies for analog design include:

Modulating Polarity : To reduce CNS toxicity, researchers have synthesized derivatives with increased polarity. One successful approach involves creating quaternary ammonium (B1175870) salts, which act as prodrugs and are less likely to cross the blood-brain barrier. mdpi.com

Structure-Activity Relationship (SAR) Studies : Systematic modifications are made to the phenanthroindolizidine scaffold to understand how different functional groups affect activity and toxicity. For instance, modifying the E ring led to the development of dibenzoquinoline derivatives with improved solubility and bioavailability without significant neurotoxicity. nih.gov

Target-Specific Design : As molecular targets are identified, analogs can be designed to have higher affinity and selectivity for a specific target, such as a particular kinase or DNA structure. mdpi.comnih.gov

This compound represents a unique type of analog designed for specific research applications. Its primary use is not as a therapeutic candidate itself but as a tool for pharmacokinetic and metabolic studies. The heavy isotope label allows for precise tracking of the compound and its metabolites in complex biological systems, aiding the design of next-generation analogs with optimized metabolic stability. isotope.com

Exploration of Unconventional Biological Activities in Defined In Vitro/Ex Vivo Models

While the anticancer and anti-inflammatory activities of tylophorine are well-documented, ongoing research continues to uncover a broader spectrum of biological effects. nih.gov Exploring these "unconventional" activities in specific, well-defined biological models can open up new therapeutic avenues for this class of compounds.

Recent studies have highlighted several novel activities:

Anti-Neuroinflammatory Effects : In an in vitro model using BV-2 microglial cells, extracts from Tylophora indica were shown to attenuate lipopolysaccharide-induced microglial activation and neuroinflammation. plos.org

Antiviral Properties : Analogs have been evaluated for activity against various viruses. For example, certain dibenzoquinoline derivatives potently inhibited the cytopathic effect induced by the murine hepatitis virus, a type of coronavirus. nih.gov

Anti-Angiogenic Activity : Tylophorine has been shown to inhibit key processes in angiogenesis (the formation of new blood vessels) by targeting the VEGFR2 signaling pathway in human umbilical vein endothelial cells (HUVECs). researchgate.net

The challenge in this area is to move beyond general observations and pinpoint the specific mechanisms underlying these diverse activities. Well-defined in vitro and ex vivo models are essential for this purpose. While specific studies on this compound in these models have not been published, its utility as a metabolic probe could be critical in understanding whether the observed activities are due to the parent compound or its metabolites.

Table 2: Selected Unconventional Biological Activities of Tylophorine and Analogs

Biological ActivityModel SystemKey FindingsReference
Anti-neuroinflammationLPS-activated BV-2 microgliaAttenuated microglial activation and migration; regulated NFκB and AP1 expression. plos.org
AnticoronavirusMurine hepatitis virus in DBT cellsPotently inhibited virus-induced cytopathic effect. nih.gov
Anti-angiogenesisHuman Umbilical Vein Endothelial Cells (HUVEC)Inhibited VEGF-induced proliferation, migration, and tube formation by targeting VEGFR2. researchgate.net
Antiamoebic-Tylophorine exhibits antiamoebic action. nih.gov
Immunosuppressive-Possesses immunosuppressive properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Tylophorine Research

The field of drug discovery is being transformed by artificial intelligence (AI) and machine learning (ML). nih.gov Although specific applications in tylophorine research are in their infancy, these computational tools offer immense potential to accelerate progress and overcome existing challenges.

Potential applications include:

Predictive Modeling : ML algorithms can be trained on existing SAR data to predict the biological activity and toxicity of novel, untested tylophorine analogs. This can prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Target Identification : AI can analyze vast biological datasets (genomic, proteomic) to identify and validate novel molecular targets for tylophorine alkaloids. nih.gov

De Novo Design : Generative AI models can design entirely new molecular structures based on the phenanthroindolizidine scaffold, optimized for specific properties like target affinity, selectivity, and metabolic stability. nih.gov

Formulation Development : Researchers have successfully used ML to streamline the development of complex drug formulations, an approach that could be applied to improve the delivery of tylophorine analogs. medtigo.com

The main challenge is the need for large, high-quality datasets to train these models effectively. As more data on tylophorine analogs and their biological effects are generated, the predictive power and utility of AI/ML tools in this specific area of research will undoubtedly grow. mdpi.com

Overcoming Research Limitations in Accessibility and Scalability for Academic Studies

A significant bottleneck in tylophorine research is the limited accessibility of the compounds. The complex, multi-step nature of their total synthesis makes them difficult and expensive to produce, particularly on a large scale. researchgate.net Furthermore, isolation from natural sources like Tylophora indica can be inefficient and yield inconsistent amounts. nih.gov

Current efforts to address these limitations include:

Optimizing Natural Extraction : Research is focused on standardizing more efficient and cost-effective protocols for extracting tylophorine from plant material. nih.govresearchgate.net

Plant Biotechnology : To ensure a consistent supply of raw material, an efficient and reproducible protocol for the in vitro cloning of T. indica has been established, allowing for mass propagation of the plant under controlled conditions. plos.org

For specialized analogs like this compound, these challenges are magnified due to the added cost and complexity of incorporating isotopic labels. Overcoming these hurdles of accessibility and scalability is paramount to enabling broader and more rapid investigation into the therapeutic potential of the entire tylophorine family.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.